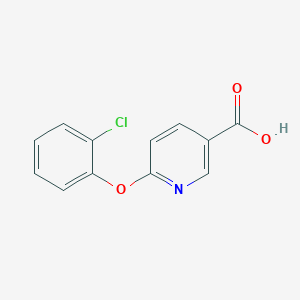

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

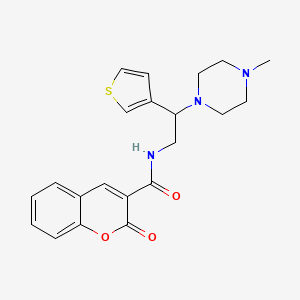

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acids. These are characterized by the presence of a carboxyl group (-COOH) attached to an aromatic ring structure. The specific structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and a chlorophenoxy substituent, indicating the presence of a chlorine atom and an ether linkage (phenoxy).

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives can be complex and often involves multiple steps. For example, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives involves various spectroscopic techniques to characterize the compounds . Although the exact synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is not detailed in the provided papers, similar compounds are typically synthesized through reactions involving carboxylic acid or its derivatives (such as acid chlorides) with other organic compounds in the presence of a base or other catalysts .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, has been characterized using spectroscopic methods like FT-IR, NMR, and computational methods like DFT . These techniques allow for the determination of structural parameters, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior and reactivity of the compound. The molecular structure of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid would likely be analyzed using similar methods to determine its precise geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of pyridine carboxylic acids can vary depending on the substituents attached to the ring. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles, depending on the reaction conditions . The presence of a chlorophenoxy group in 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid suggests that it may also participate in similar complexation reactions with metal ions or undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids like 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid can be inferred from studies on similar compounds. For example, the use of 2,6-pyridinedicarboxylic acid as an eluent in ion-exclusion chromatography indicates that pyridine carboxylic acids can be used to separate and detect other carboxylic acids in environmental samples . The detection sensitivity and resolution achieved suggest that 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid may also have distinct physical and chemical properties that could be exploited in analytical chemistry applications.

Scientific Research Applications

Reactivity and Coordination Polymers

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid demonstrates reactivity with various metal salts, leading to the formation of coordination polymers. For instance, pyridinecarboxylic acids have been shown to react with Zn(II) salts, resulting in products like zigzag coordination polymers with varying orientations of bound pyridines depending on the metal salt used (Ghosh, Savitha, & Bharadwaj, 2004).

Synthesis of Novel Derivatives

This compound is also integral in the synthesis of novel pyridine derivatives, which are valuable in various fields including pharmaceuticals. For example, it serves as a starting point for creating triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives (Flefel et al., 2018).

Open-Framework Polar Compounds

The compound is utilized in synthesizing open-framework polar compounds, specifically in constructing rare-earth polyoxometalates. This application is significant in materials science for creating compounds with unique structural and magnetic properties (An et al., 2005).

Extraction and Purification

It's also used in the extraction and purification processes. For instance, studies have explored the extraction of pyridine-3-carboxylic acid using different solvents and extractants, an essential step in its industrial production (Kumar & Babu, 2009).

Ligand in Metal Complexes

The acid acts as a ligand in the formation of metal complexes. Research shows it can form various bidentate and tridentate coordination structures with metal ions, which is fundamental in inorganic chemistry and catalysis (Chattopadhyay, Fanwick, & Walton, 2003).

Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in synthesizing pharmaceutical compounds. For example, it has been used in the synthesis of Moxifloxacin intermediates, highlighting its importance in drug development (Pan Xian-hua, 2008).

Mechanism of Action

Target of Action

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are organic compounds that are monocarboxylic derivatives of pyridine

Mode of Action

As a derivative of pyridinecarboxylic acid, it may share similar chemical properties and interactions .

Biochemical Pathways

It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are involved in various biochemical reactions .

Pharmacokinetics

As a derivative of pyridinecarboxylic acid, it may share similar pharmacokinetic properties .

Result of Action

It’s known that this compound is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid .

Action Environment

It’s known that this compound occurs in different environmental matrices and is widely used in agricultural crop protection, domestic insect control, and environmental pest management .

properties

IUPAC Name |

6-(2-chlorophenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARAATUDIYMQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)